![molecular formula C14H16Cl2N2O2 B11263051 1-({[(Z)-(2,4-dichlorophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone](/img/structure/B11263051.png)
1-({[(Z)-(2,4-dichlorophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone
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Overview
Description
(Z)-[(2,4-DICHLOROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE is a synthetic organic compound that features a piperidine ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(2,4-DICHLOROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Final Compound: The final step involves the condensation of the piperidine derivative with the dichlorophenyl group under basic conditions to form the (Z)-[(2,4-DICHLOROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[(2,4-DICHLOROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-[(2,4-DICHLOROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE has several scientific research applications:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-[(2,4-DICHLOROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine itself share structural similarities and are used in similar applications.
Dichlorophenyl Compounds: Other dichlorophenyl-containing compounds, such as dichlorophenylpiperazine, exhibit similar chemical properties and reactivity.
Uniqueness
(Z)-[(2,4-DICHLOROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE is unique due to its specific combination of a piperidine ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C14H16Cl2N2O2 |
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Molecular Weight |
315.2 g/mol |
IUPAC Name |
[(Z)-[(2,4-dichlorophenyl)-piperidin-1-ylmethylidene]amino] acetate |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-10(19)20-17-14(18-7-3-2-4-8-18)12-6-5-11(15)9-13(12)16/h5-6,9H,2-4,7-8H2,1H3/b17-14- |
InChI Key |
DTTJFDFWPKZSGF-VKAVYKQESA-N |
Isomeric SMILES |
CC(=O)O/N=C(/C1=C(C=C(C=C1)Cl)Cl)\N2CCCCC2 |
Canonical SMILES |
CC(=O)ON=C(C1=C(C=C(C=C1)Cl)Cl)N2CCCCC2 |
Origin of Product |
United States |
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